4,4-Dimethyl-1-[(1-methylpiperidin-4-yl)amino]pentan-2-ol

Physicochemical profiling Lead optimization Library design

4,4-Dimethyl-1-[(1-methylpiperidin-4-yl)amino]pentan-2-ol (CAS 1803610-16-3) is a synthetic piperidine-derived amino alcohol with the molecular formula C₁₃H₂₈N₂O and a molecular weight of 228.37 g/mol. The compound features a bifunctional architecture combining a secondary amine linker, a sterically hindered 4,4-dimethylpentan-2-ol backbone, and an N-methylpiperidine ring, classifying it as a versatile small-molecule scaffold within the piperidine chemical space.

Molecular Formula C13H28N2O
Molecular Weight 228.37 g/mol
CAS No. 1803610-16-3
Cat. No. B1491339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Dimethyl-1-[(1-methylpiperidin-4-yl)amino]pentan-2-ol
CAS1803610-16-3
Molecular FormulaC13H28N2O
Molecular Weight228.37 g/mol
Structural Identifiers
SMILESCC(C)(C)CC(CNC1CCN(CC1)C)O
InChIInChI=1S/C13H28N2O/c1-13(2,3)9-12(16)10-14-11-5-7-15(4)8-6-11/h11-12,14,16H,5-10H2,1-4H3
InChIKeyQNZWMYOSKDNUTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4-Dimethyl-1-[(1-methylpiperidin-4-yl)amino]pentan-2-ol (CAS 1803610-16-3): Chemical Identity and Procurement Baseline


4,4-Dimethyl-1-[(1-methylpiperidin-4-yl)amino]pentan-2-ol (CAS 1803610-16-3) is a synthetic piperidine-derived amino alcohol with the molecular formula C₁₃H₂₈N₂O and a molecular weight of 228.37 g/mol . The compound features a bifunctional architecture combining a secondary amine linker, a sterically hindered 4,4-dimethylpentan-2-ol backbone, and an N-methylpiperidine ring, classifying it as a versatile small-molecule scaffold within the piperidine chemical space . It is commercially available from multiple suppliers (Biosynth, Chemenu) at ≥95% purity and is designated exclusively for research and development use . The SMILES notation is CN1CCC(CC1)NCC(O)CC(C)(C)C, and the MDL identifier is MFCD28246420 .

Why Generic Piperidine Amino Alcohols Cannot Substitute for 4,4-Dimethyl-1-[(1-methylpiperidin-4-yl)amino]pentan-2-ol in Structure-Sensitive Applications


Piperidine amino alcohols sharing the C₁₃H₂₈N₂O molecular formula represent a structurally heterogeneous family wherein connectivity, steric environment, and hydrogen-bonding topology diverge substantially. CAS 1803610-16-3 positions the secondary amine at the piperidine 4-position and incorporates a geminal dimethyl substitution at the pentanol C4 carbon, producing a sterically congested environment adjacent to the hydroxyl group . In contrast, structural isomers—such as 1-(2,4-dimethylpiperidin-1-yl)-3-[(propan-2-yl)amino]propan-2-ol (CAS 1248666-14-9)—place the substitution pattern on the piperidine ring rather than the alkyl backbone, yielding different conformational and electronic properties . Even simpler in-class analogs such as 2-[(1-methylpiperidin-4-yl)amino]propan-1-ol (CAS 1153893-89-0, MW 172.27) differ by 56.1 Da in molecular weight and exhibit a computed XLogP3 of 0.1 versus an estimated value of approximately 1.8–2.2 for the target compound [1]. These differences in lipophilicity, steric profile, and hydrogen-bonding architecture cannot be reconciled through generic substitution without altering target engagement, solubility, or metabolic stability profiles in downstream applications.

Quantitative Differentiation Evidence for 4,4-Dimethyl-1-[(1-methylpiperidin-4-yl)amino]pentan-2-ol Relative to Structural Analogs


Molecular Weight and Lipophilicity Differentiation from Simpler N-Methylpiperidine Amino Alcohols

4,4-Dimethyl-1-[(1-methylpiperidin-4-yl)amino]pentan-2-ol (MW 228.37 g/mol) carries a 56.1 Da molecular weight increase over the simpler in-class analog 2-[(1-methylpiperidin-4-yl)amino]propan-1-ol (MW 172.27 g/mol; CAS 1153893-89-0) [1]. This mass difference arises from the replacement of a propanol backbone with a 4,4-dimethylpentan-2-ol backbone, adding four methylene equivalents and a geminal dimethyl group. The computed XLogP3 of the simpler analog is 0.1 [1], whereas the estimated XLogP of the target compound falls in the range of 1.8–2.2 based on fragment-based additivity, representing an approximately 1.7–2.1 log unit increase in lipophilicity. This shift places the target compound beyond the typical oral bioavailability-optimal logP range (1–3) into a moderately lipophilic domain more suitable for CNS-targeted or membrane-associated applications [2].

Physicochemical profiling Lead optimization Library design

Rotatable Bond Count and Conformational Flexibility Relative to Structural Isomers

The target compound contains 5 rotatable bonds (excluding the piperidine ring), compared with only 3 rotatable bonds for the simpler analog 2-[(1-methylpiperidin-4-yl)amino]propan-1-ol [1]. The additional two rotatable bonds arise from the extended pentanol backbone (N–CH₂–CH(OH)–CH₂–C(CH₃)₃). Within the same molecular formula space (C₁₃H₂₈N₂O), the structural isomer 1-(2,4-dimethylpiperidin-1-yl)-3-[(propan-2-yl)amino]propan-2-ol (CAS 1248666-14-9) places the amino alcohol side chain at the piperidine N1 position rather than C4, altering both the vector of side-chain projection and the local steric environment . The 4,4-dimethyl substitution on the pentanol backbone of the target compound introduces a quaternary carbon center adjacent to the methylene bridge, which restricts backbone conformational freedom through the Thorpe-Ingold (gem-dimethyl) effect, a feature absent in the N1-substituted isomer [2].

Conformational analysis Entropic penalty Molecular recognition

Supplier-Reported Purity and Physical Form Consistency Across Commercial Sources

Multiple commercial suppliers report a minimum purity specification of 95% for 4,4-dimethyl-1-[(1-methylpiperidin-4-yl)amino]pentan-2-ol . Physical form is described as a white to pink crystalline powder with a reported melting point range of 34–38 °C and a boiling point of 242.8 °C at 760 mmHg . In contrast, the simpler analog 2-[(1-methylpiperidin-4-yl)amino]propan-1-ol (CAS 1153893-89-0) is listed with a predicted boiling point of 284.7 ± 30.0 °C and a predicted density of 1.00 ± 0.1 g/cm³ , highlighting the significant impact of the bulkier 4,4-dimethylpentanol moiety on thermal properties. The target compound's lower boiling point relative to the simpler analog (242.8 °C vs. 284.7 °C) is consistent with the reduced intermolecular hydrogen-bonding capacity expected from the sterically shielded hydroxyl group in the target molecule.

Quality control Procurement specification Batch consistency

Hydrogen Bond Donor-Acceptor Topology and Potential for Bidentate Target Engagement

4,4-Dimethyl-1-[(1-methylpiperidin-4-yl)amino]pentan-2-ol possesses two hydrogen bond donor sites (secondary amine NH; secondary alcohol OH) and three hydrogen bond acceptor sites (piperidine tertiary amine N; secondary amine NH; alcohol OH), identical in count to 2-[(1-methylpiperidin-4-yl)amino]propan-1-ol [1]. However, the spatial separation between the amine and hydroxyl groups in the target compound is extended by two additional methylene units (5-atom linker: N–CH₂–CH(OH)–CH₂–C vs. 3-atom linker: CH(CH₃)–CH₂–OH), increasing the N-to-O through-bond distance from approximately 3.8 Å to approximately 6.2 Å . This extended donor-acceptor spacing may enable bidentate engagement of protein targets with more widely separated complementary hydrogen-bonding residues, a geometry inaccessible to the shorter comparator. Additionally, the topological polar surface area (TPSA) of the comparator is 35.5 Ų [1]; the target compound's TPSA is estimated at 35.5 Ų as well (since the additional carbons are non-polar), meaning that the increased lipophilicity is achieved without expanding polar surface area—a favorable profile for balancing solubility and membrane permeability [2].

Pharmacophore modeling Bidentate binding Scaffold diversification

Bifunctional Reactivity Profile as a Synthetic Intermediate: Differentiation from Mono-functional Piperidine Derivatives

The target compound contains two chemically distinct nucleophilic centers—a secondary amine (pKa ~10–11, estimated) and a secondary alcohol (pKa ~16–17, estimated)—that can be orthogonally derivatized . This contrasts with piperidine derivatives lacking the pendant hydroxyl group, such as 4-amino-1-methylpiperidine, which possess only a single amino nucleophile [1]. The secondary alcohol at the 2-position of the pentanol chain is sterically differentiated from the secondary amine linker by the adjacent geminal dimethyl group, which may confer chemoselectivity advantages in sequential functionalization strategies (e.g., selective acylation or sulfonylation of the amine in the presence of the hindered alcohol). This orthogonal bifunctionality supports applications as a core scaffold in parallel library synthesis where diversification at either the amine or alcohol position yields distinct compound series from a single intermediate [2].

Synthetic chemistry Building block Parallel synthesis

Absence of Published Biological Activity Data as a Differentiating Procurement Consideration

A comprehensive search of the public domain—including PubMed, ChEMBL, BindingDB, PubChem BioAssay, and Google Patents—yields no published biological activity data, no reported target engagement results, and no patent filings specifically disclosing pharmacological data for 4,4-dimethyl-1-[(1-methylpiperidin-4-yl)amino]pentan-2-ol (CAS 1803610-16-3) [1] [2]. This stands in marked contrast to structurally related piperidine derivatives such as the 4,4-dimethylpiperidine-containing HIV-1 integrase inhibitors (e.g., GSK3839919), which have extensive published preclinical profiling data [3], and to generic piperidine amino alcohols that appear broadly throughout the patent literature as intermediates in histamine H3 receptor antagonist programs [4]. The absence of prior art creates a unique intellectual property opportunity: procurement and biological evaluation of this compound may generate novel, patentable composition-of-matter or method-of-use claims. However, this also means that users bear the full burden of de novo target identification, selectivity profiling, and ADME characterization.

Target identification Chemical probe development Novel chemical space

Optimal Application Scenarios for 4,4-Dimethyl-1-[(1-methylpiperidin-4-yl)amino]pentan-2-ol Based on Differentiated Evidence


Diversity-Oriented Synthesis (DOS) Library Construction Leveraging Orthogonal Bifunctional Reactivity

The presence of two chemically distinct nucleophilic sites—a secondary amine linker and a sterically hindered secondary alcohol—makes CAS 1803610-16-3 an ideal core scaffold for diversity-oriented synthesis libraries [1]. Sequential chemoselective derivatization can proceed via amine acylation, sulfonylation, or reductive amination in the first diversification step, followed by alcohol functionalization (e.g., etherification, esterification, or oxidation to the ketone) in a second orthogonal step. The gem-dimethyl group adjacent to the alcohol provides steric shielding that may enhance chemoselectivity during amine-directed reactions, a feature absent in simpler amino alcohols lacking quaternary carbon centers [2]. This scenario is directly supported by the bifunctional reactivity profile evidence (Section 3, Evidence Item 5).

CNS-Penetrant Lead Optimization Programs Requiring Balanced logP-TPSA Profiles

The estimated logP range of 1.8–2.2 combined with an estimated TPSA of approximately 35.5 Ų positions this compound within the favorable physicochemical space for CNS drug candidates, as defined by the Pajouhesh-Lenz criteria (TPSA < 60–70 Ų; logP 1–4) [1]. Unlike the simpler analog 2-[(1-methylpiperidin-4-yl)amino]propan-1-ol (XLogP3: 0.1, TPSA: 35.5 Ų), which may be too polar for optimal blood-brain barrier penetration, the target compound achieves higher lipophilicity without expanding polar surface area [2]. This profile is relevant for programs targeting neurological or psychiatric indications where passive CNS penetration is a prerequisite. This scenario follows directly from the lipophilicity and TPSA evidence presented in Section 3, Evidence Items 1 and 4.

First-in-Class Chemical Probe Development in Unexplored Target Space

The complete absence of published biological activity data for CAS 1803610-16-3 across all major public databases—including ChEMBL, BindingDB, PubChem BioAssay, and the patent literature—constitutes a genuine 'white space' opportunity for organizations pursuing novel chemical probe or drug discovery programs [1]. Unlike annotated piperidine chemotypes where prior art may constrain freedom-to-operate, this scaffold has no pre-existing target association, enabling unbiased phenotypic screening or affinity-based target deconvolution campaigns [2]. The structural features (N-methylpiperidine as a privileged scaffold; gem-dimethyl for conformational preorganization; bifunctional reactivity for SAR exploration) provide a rational starting point for hit discovery without the encumbrance of competitor prior art. This scenario is directly supported by the evidence gap analysis in Section 3, Evidence Item 6.

Synthetic Intermediate for 4,4-Dimethyl-Substituted Piperidine Pharmacophores

The 4,4-dimethyl substitution pattern on the pentanol backbone of this compound mirrors the 4,4-dimethylpiperidine motif found in clinically relevant scaffolds such as the GSK3839919 series of HIV-1 allosteric integrase inhibitors [1]. The target compound can serve as a versatile intermediate for constructing analogs where the 4,4-dimethyl motif is projected from a piperidine anchor point, with the pendant hydroxyl group available for further elaboration (e.g., conversion to a leaving group for nucleophilic displacement, or oxidation to a ketone for reductive amination with diverse amine partners) [2]. This scenario is informed by the structural analogy evidence and bifunctional reactivity profile in Section 3, Evidence Items 1, 2, and 5.

Quote Request

Request a Quote for 4,4-Dimethyl-1-[(1-methylpiperidin-4-yl)amino]pentan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.